molecular formula C12H8N2OS B5845479 1-benzothiophen-3-yl(1H-pyrazol-1-yl)methanone

1-benzothiophen-3-yl(1H-pyrazol-1-yl)methanone

Cat. No.: B5845479
M. Wt: 228.27 g/mol
InChI Key: PMDFFILEMKLIDC-UHFFFAOYSA-N
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Description

1-benzothiophen-3-yl(1H-pyrazol-1-yl)methanone is a heterocyclic compound that combines the structural features of benzothiophene and pyrazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzothiophen-3-yl(1H-pyrazol-1-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate aldehyde to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzothiophen-3-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene or pyrazole derivatives.

Scientific Research Applications

1-benzothiophen-3-yl(1H-pyrazol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzothiophen-3-yl(1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of benzothiophene and pyrazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-benzothiophen-3-yl(pyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12(14-7-3-6-13-14)10-8-16-11-5-2-1-4-9(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDFFILEMKLIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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